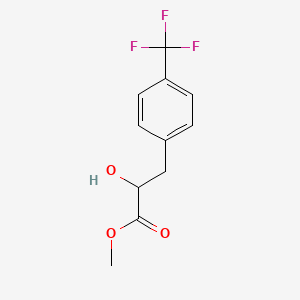
Methyl 2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoate is an organic compound that belongs to the class of aromatic esters It features a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoate typically involves the esterification of 2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid with methanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further optimize the production process.
化学反应分析
Types of Reactions
Methyl 2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base, such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 2-oxo-3-(4-(trifluoromethyl)phenyl)propanoic acid.
Reduction: Formation of 2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Methyl 2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
相似化合物的比较
Similar Compounds
- Methyl 2-hydroxy-3-(4-fluorophenyl)propanoate
- Methyl 2-hydroxy-3-(4-chlorophenyl)propanoate
- Methyl 2-hydroxy-3-(4-bromophenyl)propanoate
Uniqueness
Methyl 2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and metabolic resistance, making it a valuable scaffold in drug design and other applications.
属性
分子式 |
C11H11F3O3 |
|---|---|
分子量 |
248.20 g/mol |
IUPAC 名称 |
methyl 2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoate |
InChI |
InChI=1S/C11H11F3O3/c1-17-10(16)9(15)6-7-2-4-8(5-3-7)11(12,13)14/h2-5,9,15H,6H2,1H3 |
InChI 键 |
BBNUMQNPRNCXPV-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(CC1=CC=C(C=C1)C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 5-Methyl-2-[4-(trifluoromethoxy)phenyl]oxazole-4-carboxylate](/img/structure/B13681879.png)
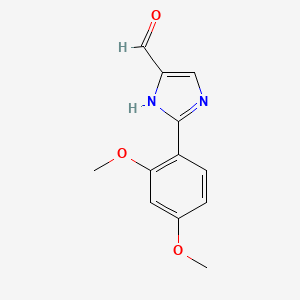

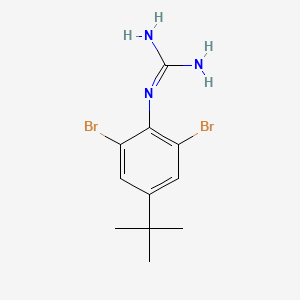
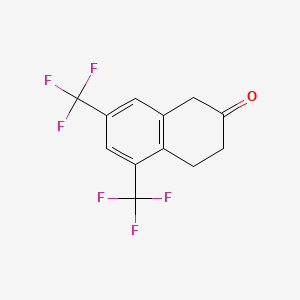
![2-Amino-1-[2-(trifluoromethyl)phenyl]-1-propanone Hydrochloride](/img/structure/B13681900.png)

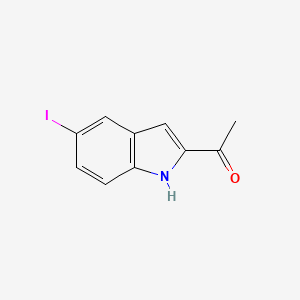

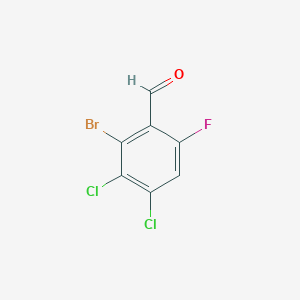
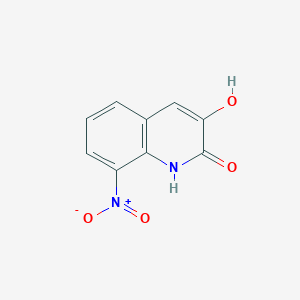
![1-Chloroimidazo[1,5-a]pyridin-7-amine](/img/structure/B13681943.png)
![5-(6-Aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-ol](/img/structure/B13681946.png)
![[5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13681948.png)
